

Spectroscopic data (NMR, IR, Mass Spec) of **tert-butyl 2-iodoacetate**.

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Compound of Interest

Compound Name: **Tert-butyl 2-iodoacetate**

Cat. No.: **B041203**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **tert-Butyl 2-Iodoacetate**

This guide provides a comprehensive analysis of the spectroscopic data for **tert-butyl 2-iodoacetate** (CAS No. 49827-15-8), a crucial alkylating agent in chemical synthesis and drug development. As a reagent frequently used to introduce a tert-butoxycarbonylmethyl group, particularly for modifying cysteine residues in proteins, rigorous confirmation of its structure and purity is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by experimental findings.

Molecular Structure and Spectroscopic Overview

Tert-butyl 2-iodoacetate possesses a simple yet distinct structure comprising a tert-butyl ester functional group and a primary iodoalkane. This combination gives rise to a unique spectroscopic fingerprint. The molecule contains four distinct carbon environments and two primary proton environments, all of which are readily identifiable through NMR spectroscopy. The presence of the ester carbonyl group is strongly indicated in the IR spectrum, while mass spectrometry reveals a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

Proton (¹H) NMR Spectroscopy

Proton NMR is a powerful first-pass technique for confirming the identity of **tert-butyl 2-iodoacetate** by revealing the number of distinct proton environments, their integration (ratio),

and their electronic environment.

Analysis and Interpretation

The ^1H NMR spectrum of **tert-butyl 2-iodoacetate** is remarkably simple, showing only two signals, both of which are singlets. This is due to the absence of adjacent, non-equivalent protons, which precludes any spin-spin coupling.

- **t-Butyl Protons $(\text{CH}_3)_3\text{C}-$:** The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They appear as a sharp singlet. Its upfield chemical shift is characteristic of saturated alkyl protons.
- **Methylene Protons $-\text{CH}_2\text{I}$:** The two protons of the methylene group are also equivalent. They are adjacent to two strongly electron-withdrawing groups: the iodine atom and the ester carbonyl. This dual deshielding effect shifts their signal significantly downfield relative to a typical alkyl methylene group.[1]

Experimental data reported in the literature confirms this interpretation.[2]

Table 1: ^1H NMR Spectroscopic Data for **tert-Butyl 2-Iodoacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.46	Singlet	9H	$(\text{CH}_3)_3\text{C}-$
3.60	Singlet	2H	$-\text{CH}_2\text{I}$

Solvent: CDCl_3 ,
Reference: TMS at
0.00 ppm. Data
sourced from
literature.[2]

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graph MolStructure_H {
  layout=neato;
  node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];
  edge [fontsize=10, fontname="Arial"];
}
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O1 [label="O", pos="0.8,-0.5!"];
C2 [label="C", pos="1.6,0!"];
O2 [label="O", pos="2.1,0.8!"];
C3 [label="C", pos="-1.2,0.5!"];
I1 [label="I", pos="-2.2,-0.2!"];

// Nodes for t-butyl group
Cq [label="C", pos="1.2,-1.5!"];
CMe1 [label="CH3", pos="0.4,-2.2!"];
CMe2 [label="CH3", pos="1.2,-2.5!"];
CMe3 [label="CH3", pos="2.0,-2.2!"];

// Environment labels
env1 [label="δ = 1.46 ppm (9H)", fontcolor="#34A853", pos="1.2,-3.2!"];
env2 [label="δ = 3.60 ppm (2H)", fontcolor="#EA4335", pos="-1.2,1.2!"];

// Bonds
C1 -- O1;
C1 -- O2 [style=double];
C1 -- C3;
C3 -- I1;
O1 -- Cq;
Cq -- CMe1;
Cq -- CMe2;
Cq -- CMe3;
```

```
// Invisible edges for labels
edge [style=invis];
Cq -- env1;
C3 -- env2;
}
```

Caption: ^1H NMR environments in **tert-butyl 2-iodoacetate**.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **tert-butyl 2-iodoacetate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with 8 to 16 scans is typically sufficient due to the high concentration.
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (^{13}C) NMR Spectroscopy

Carbon-13 NMR provides complementary information to ^1H NMR, detailing the carbon skeleton of the molecule. For **tert-butyl 2-iodoacetate**, four distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum.

Predicted Spectrum and Interpretation

While direct experimental data is not readily available in common databases, the chemical shifts can be reliably predicted based on established ranges for similar functional groups.^{[3][4]}

- Carbonyl Carbon (-C=O): Ester carbonyl carbons are significantly deshielded and typically appear in the 165-175 ppm range.^[3]

- Quaternary Carbon ($-\text{C}(\text{CH}_3)_3$): The quaternary carbon of the tert-butyl group, being bonded to an oxygen atom, is found moderately downfield.
- Methyl Carbons ($-\text{C}(\text{CH}_3)_3$): The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.
- Methylene Carbon ($-\text{CH}_2\text{I}$): This carbon is subject to two strong, opposing electronic effects. The adjacent carbonyl group is deshielding, while the "heavy atom effect" of iodine is strongly shielding. This shielding effect from iodine is dominant, shifting the signal significantly upfield, often to a chemical shift below 0 ppm.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **tert-Butyl 2-Iodoacetate**

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~168	C=O	Typical range for an ester carbonyl.[3]
~83	$\text{C}(\text{CH}_3)_3$	Quaternary carbon attached to oxygen.
~28	$\text{C}(\text{CH}_3)_3$	Equivalent methyl carbons in an aliphatic environment.
~ -5	CH_2I	Strong shielding from the heavy iodine atom.

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
- Instrument Setup: Use a spectrometer operating at a ^{13}C frequency of 100 MHz (corresponding to a 400 MHz ^1H instrument).

- Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Processing: Process the data similarly to the ^1H spectrum. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of **tert-butyl 2-iodoacetate** is dominated by absorptions from the ester group and C-H bonds.

Analysis of Key Absorption Bands

- C=O Stretch: The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester. For aliphatic esters, this peak is reliably found in the $1735\text{-}1750\text{ cm}^{-1}$ region.[5]
- C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm^{-1} .[5]
- C-H Stretches and Bends: The sp^3 C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm^{-1} . C-H bending vibrations for the tert-butyl group will also be present, often near 1370 cm^{-1} and 1470 cm^{-1} .
- C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and appears as a weak band in the far fingerprint region, typically between $500\text{-}600\text{ cm}^{-1}$. Its detection can be difficult and is often not used for primary identification.

Table 3: Expected IR Absorption Frequencies for **tert-Butyl 2-Iodoacetate**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2980-2850	Medium-Strong	C-H (sp ³) Stretch
~1740	Strong, Sharp	C=O (Ester) Stretch[5]
~1370	Medium	C-H (t-Butyl) Bend
1300-1000	Strong	C-O (Ester) Stretches[5]
600-500	Weak	C-I Stretch

Experimental Protocol: IR Spectroscopy

- Sample Preparation: As **tert-butyl 2-iodoacetate** is a liquid at room temperature, the simplest method is to prepare a neat liquid film.
- Procedure: Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Acquisition: Place the salt plates in the spectrometer sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Processing: Perform a background subtraction using a spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. Under electron ionization (EI), **tert-butyl 2-iodoacetate** is expected to undergo predictable fragmentation.

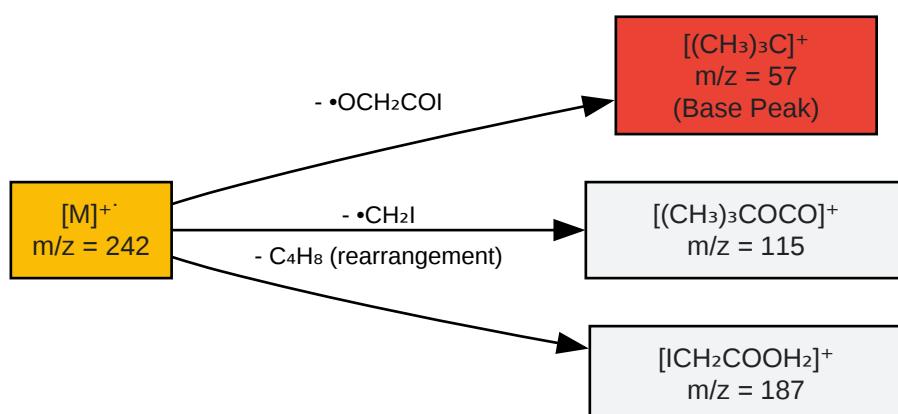
Predicted Fragmentation Pattern

The molecular ion ($[C_6H_{11}IO_2]^{+}$) is expected at an m/z of 242. However, for aliphatic esters, this peak may be weak or absent.[6] The fragmentation is dominated by pathways that lead to stable carbocations.

- Formation of the tert-Butyl Cation: The most characteristic fragmentation pathway for tert-butyl esters is the cleavage of the C-O bond to form the highly stable tert-butyl cation ($(CH_3)_3C^+$) at

m/z 57. This is often the base peak in the spectrum.[\[7\]](#)

- Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can result in the loss of the iodo-methyl radical ($\bullet\text{CH}_2\text{I}$) to form a tert-butoxycarbonyl cation at m/z 115.
- Loss of Isobutylene: A common rearrangement for tert-butyl esters involves the transfer of a hydrogen and elimination of a neutral isobutylene molecule ($(\text{CH}_3)_2\text{C}=\text{CH}_2$). This would result in a fragment corresponding to protonated iodoacetic acid at m/z 187.



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Caption: Predicted EI-MS fragmentation of **tert-butyl 2-iodoacetate**.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z	Proposed Fragment Ion	Significance
242	$[\text{C}_6\text{H}_{11}\text{IO}_2]^{+}$	Molecular Ion (may be weak)
187	$[\text{ICH}_2\text{COOH}_2]^{+}$	Loss of neutral isobutylene
115	$[(\text{CH}_3)_3\text{COCO}]^{+}$	Alpha-cleavage
57	$[(\text{CH}_3)_3\text{C}]^{+}$	tert-Butyl cation, likely base peak

Experimental Protocol: EI-MS

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a GC inlet.
- Ionization: Use a standard electron ionization (EI) source operating at 70 eV.
- Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Detection: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Summary

The structural identity and integrity of **tert-butyl 2-iodoacetate** can be unequivocally confirmed through a combination of spectroscopic techniques. The key identifying features are:

- ^1H NMR: Two singlets at approximately 3.60 ppm (2H) and 1.46 ppm (9H).
- ^{13}C NMR: Four distinct signals, most notably the carbonyl carbon (168 ppm) and the highly shielded iodomethylene carbon (-5 ppm).
- IR: A strong, sharp ester carbonyl (C=O) absorption near 1740 cm^{-1} .
- MS: A characteristic fragmentation pattern featuring a base peak at m/z 57, corresponding to the tert-butyl cation.

This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important synthetic reagent.

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